molecular formula C14H12O3 B6396011 3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95% CAS No. 1261926-50-4

3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95%

Cat. No. B6396011
CAS RN: 1261926-50-4
M. Wt: 228.24 g/mol
InChI Key: LDSPDWNBFQLGIM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-methylphenyl)benzoic acid (3-HMB) is a naturally occurring aromatic organic compound belonging to the class of phenylbenzoic acids. It is a colorless crystalline solid with a molecular weight of 188.2 g/mol and a melting point of 126-127 °C. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 3-HMB can be synthesized by several methods, including the Williamson ether synthesis, the Williamson-Kabachnik reaction, and the Grignard reaction. It is used in the synthesis of a variety of organic compounds and is also used as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to other molecules in the reaction. This proton donation can lead to the formation of new chemical bonds, which can then be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95% have not been extensively studied. However, it has been shown to have some anti-inflammatory effects in animal studies. Additionally, it has been shown to have some antioxidant activity in cell culture studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95% in lab experiments include its availability, its low cost, and its ease of synthesis. Additionally, it can be used as an intermediate in the synthesis of a variety of organic compounds and pharmaceuticals.
The main limitation of using 3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95% in lab experiments is that it is not well understood. The mechanism of action and the biochemical and physiological effects of 3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95% are not well understood, and further research is needed to elucidate these effects. Additionally, the compound is not widely available, and it can be difficult to obtain in large quantities.

Future Directions

The potential future directions for research on 3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95% include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing the compound. Finally, further research is needed to develop methods for synthesizing the compound in larger quantities.

Synthesis Methods

The most common method for synthesizing 3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95% is the Williamson ether synthesis. In this method, an alkyl halide is reacted with an alkoxide to form an ether. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This method is advantageous because it is relatively easy to carry out, and the reaction can be carried out at room temperature.
The Williamson-Kabachnik reaction is another method for synthesizing 3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95%. In this method, an alkyl halide is reacted with an alkoxide in the presence of an acid catalyst. The reaction is carried out at a higher temperature (typically around 100 °C), and the reaction is usually complete within a few hours.
The Grignard reaction is another method for synthesizing 3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95%. In this method, an alkyl halide is reacted with an organomagnesium reagent (usually magnesium bromide or magnesium chloride) in the presence of a solvent. The reaction is usually carried out at a higher temperature (typically around 100 °C), and the reaction is usually complete within a few hours.

Scientific Research Applications

3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95% has been studied extensively in the scientific literature for its potential applications in the synthesis of pharmaceuticals and other compounds. It has been used as an intermediate in the synthesis of a variety of organic compounds, including aryl ethers, esters, amides, and other compounds. It has also been used as an intermediate in the synthesis of a variety of pharmaceuticals. For example, 3-Hydroxy-4-(4-methylphenyl)benzoic acid, 95% has been used as an intermediate in the synthesis of the anti-inflammatory drug naproxen, the anti-depressant fluoxetine, and the anti-cancer drug imatinib.

properties

IUPAC Name

3-hydroxy-4-(4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSPDWNBFQLGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688620
Record name 2-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261926-50-4
Record name 2-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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